molecular formula C9H18N2O3 B1424412 (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 870632-89-6

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1424412
CAS No.: 870632-89-6
M. Wt: 202.25 g/mol
InChI Key: QAZVTJCOYJOJGO-BQBZGAKWSA-N
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Description

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, a hydroxy group, and a tert-butyl ester, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the stereoselective alkylation of an N-protected aspartic acid derivative. This process is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction involves the use of specific reagents and catalysts to facilitate the formation of the pyrrolidine ring and the incorporation of the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods such as the solvent-free deprotection of the tert-butyl carbamate group using hydrogen chloride gas. This method is efficient and environmentally friendly, allowing for the quantitative deprotection of N-Boc derivatives under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like di-isobutyl aluminum hydride (DIBAL).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3,4-Diaminopyrrolidin-1-yl-acetyl azide: Another pyrrolidine derivative with different functional groups.

    N-Boc derivatives: Compounds with similar protecting groups but different core structures.

Uniqueness

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl ester. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVTJCOYJOJGO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

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